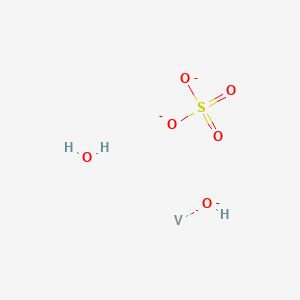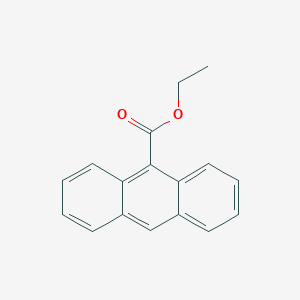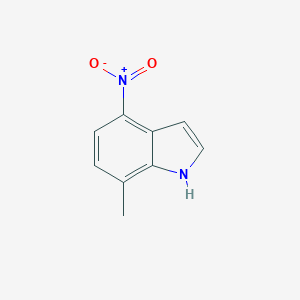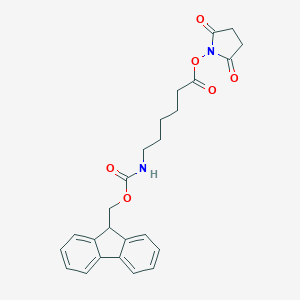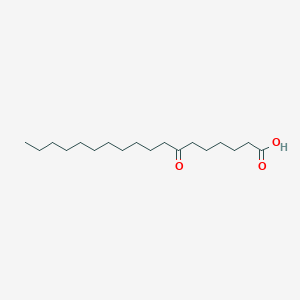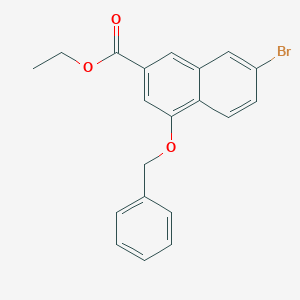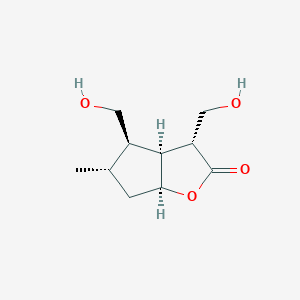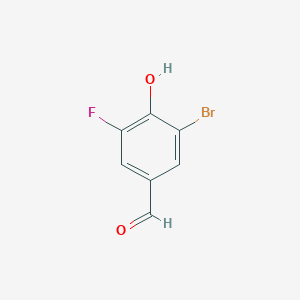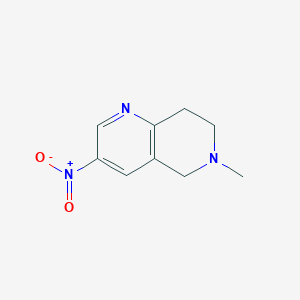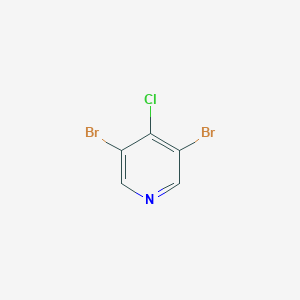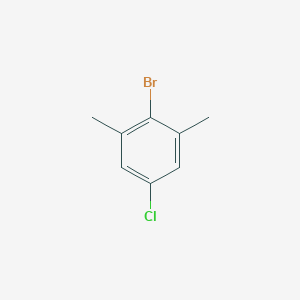
2-Bromo-5-chloro-1,3-dimethylbenzene
Descripción general
Descripción
2-Bromo-5-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl . It is used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction .
Synthesis Analysis
The specific preparation method for 2-bromo-5-chloro-1,3-dimethylbenzene may involve the methylation of bromobenzene in the presence of chlorine gas, followed by bromination of the chlorine atom .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-1,3-dimethylbenzene is represented by the InChI code1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 . Chemical Reactions Analysis
2-Bromo-5-chloro-1,3-dimethylbenzene can participate in the chemical reactions of halogenated aromatic hydrocarbons, such as the substitution reaction of aromatic hydrocarbons, iodination reaction, etc .Physical And Chemical Properties Analysis
This compound is a clear to light yellow liquid . It has a density of 1.5±0.1 g/cm³, a boiling point of 243.5±35.0 °C, a vapour pressure of 0.1±0.5 mmHg at 25°C, and a flash point of 119.9±16.0 °C .Aplicaciones Científicas De Investigación
-
Pharmacokinetics and Medicinal Chemistry
- Application : This compound is used in the field of medicinal chemistry for drug discovery and development. Its lipophilicity and water solubility properties make it a potential candidate for drug design .
- Method : The compound’s properties are analyzed using various pharmacokinetic models and drug-likeness rules. These include Lipinski’s Rule of Five, which predicts whether a chemical compound with certain pharmacological or biological activities could be an orally active drug in humans .
- Results : The outcomes of these analyses guide the design of new drugs with improved efficacy, safety, and bioavailability .
-
- Application : “2-Bromo-5-chloro-1,3-dimethylbenzene” is used as a starting material in organic synthesis .
- Method : One example is the preparation of “2,2′,4,6,6′-pentamethylbiphenyl” via a series of reactions . Another example is the Suzuki cross-coupling of “1-bromo-3-chloro-5-iodobenzene” with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .
- Results : These methods result in the synthesis of complex organic compounds with potential applications in various fields .
Safety And Hazards
2-Bromo-5-chloro-1,3-dimethylbenzene is harmful by inhalation, in contact with skin, and if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . In case of accidental contact, rinse the affected area immediately with water. If accidentally inhaled or ingested, seek medical attention immediately .
Relevant Papers Relevant papers related to 2-Bromo-5-chloro-1,3-dimethylbenzene can be found in the references provided by Sigma-Aldrich and Chemsrc . Please refer to these sources for more detailed information.
Propiedades
IUPAC Name |
2-bromo-5-chloro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMPIQSLDJXNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415941 | |
| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-1,3-dimethylbenzene | |
CAS RN |
103724-99-8 | |
| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


